(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.993. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .
Activité Biologique
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C10H13BO4, is recognized for its interactions with various biological targets, particularly in cancer research. The following sections will detail its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Target Interactions
The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play critical roles in various cellular processes including proliferation, differentiation, and survival. The compound has been shown to inhibit FGFR activity effectively, leading to downstream effects on several signaling pathways:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt signaling pathway
Biochemical Pathways
The inhibition of FGFRs by this compound disrupts normal signaling cascades, which can result in the induction of apoptosis in cancer cells. Notably, studies have demonstrated that it inhibits the proliferation of breast cancer 4T1 cells while inducing apoptosis through these pathways .
Pharmacokinetics
Absorption and Distribution
Due to its low molecular weight and structural properties, this compound is anticipated to have favorable pharmacokinetic characteristics. It is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
Stability and Dosage Effects
In laboratory settings, the compound exhibits good stability under standard conditions and maintains its inhibitory activity over time. Dosage studies in animal models indicate that lower doses effectively inhibit tumor growth without significant toxicity, suggesting a therapeutic window for potential clinical applications.
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have shown significant inhibition of breast cancer cell lines with IC50 values indicating effective concentrations for therapeutic use:
Cell Line | IC50 (µM) |
---|---|
4T1 Breast Cancer | 0.05 |
This compound has also been implicated in enhancing the efficacy of other anticancer agents when used in combination therapies .
Other Biological Activities
Beyond its anticancer effects, boronic acids like this compound have demonstrated antibacterial and antiviral activities. These properties arise from their ability to interfere with essential biological processes in pathogens .
Case Studies
- Breast Cancer Research : A study conducted on 4T1 cells showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to control groups.
- Combination Therapy : In research exploring combination therapies for leukemia, this compound was found to synergize with cytidine analogues, enhancing cytotoxicity against HL60 leukemia cells significantly more than either agent alone .
- Metabolic Studies : Investigations into the metabolic pathways of this compound revealed that it undergoes oxidation and reduction reactions that yield various derivatives with potentially enhanced biological activities .
Propriétés
IUPAC Name |
(2-methoxycarbonyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKSSTFJNMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681864 |
Source
|
Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-43-7 |
Source
|
Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.